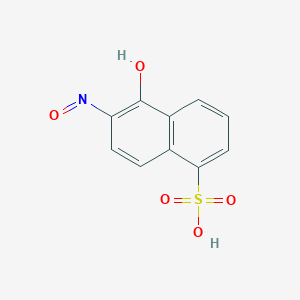![molecular formula C7H4O B14701041 Bicyclo[4.1.0]hepta-1,3,5-trien-7-one CAS No. 22406-98-0](/img/structure/B14701041.png)
Bicyclo[4.1.0]hepta-1,3,5-trien-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[4.1.0]hepta-1,3,5-trien-7-one, also known as benzocyclopropenone, is an organic compound with the molecular formula C₇H₄O. It is a bicyclic structure consisting of a cyclopropane ring fused to a benzene ring with a ketone functional group. This compound is of interest due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bicyclo[4.1.0]hepta-1,3,5-trien-7-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 1,3,5-hexatriene derivatives can be achieved using photochemical or thermal methods. Another method involves the reaction of benzene with diazomethane in the presence of a catalyst to form the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic systems and controlled reaction environments to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[4.1.0]hepta-1,3,5-trien-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Bicyclo[4.1.0]hepta-1,3,5-trien-7-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of various chemicals.
Wirkmechanismus
The mechanism of action of bicyclo[4.1.0]hepta-1,3,5-trien-7-one involves its interaction with molecular targets through its reactive functional groups. The ketone group can participate in nucleophilic addition reactions, while the benzene ring can undergo electrophilic substitution. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[4.1.0]hepta-1,3,5-triene: Similar structure but lacks the ketone functional group.
Cyclopropabenzene: Another bicyclic compound with a cyclopropane ring fused to a benzene ring.
1,3,5-Norcaratriene: A related compound with a similar bicyclic structure.
Uniqueness
Bicyclo[4.1.0]hepta-1,3,5-trien-7-one is unique due to the presence of the ketone functional group, which imparts distinct reactivity and potential applications compared to its analogs. This functional group allows for a wider range of chemical transformations and interactions, making it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
22406-98-0 |
|---|---|
Molekularformel |
C7H4O |
Molekulargewicht |
104.11 g/mol |
IUPAC-Name |
bicyclo[4.1.0]hepta-1,3,5-trien-7-one |
InChI |
InChI=1S/C7H4O/c8-7-5-3-1-2-4-6(5)7/h1-4H |
InChI-Schlüssel |
LUCCIOKYRSXZHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methanesulfonic acid, trifluoro-, [1,1'-biphenyl]-2-yl ester](/img/structure/B14700967.png)
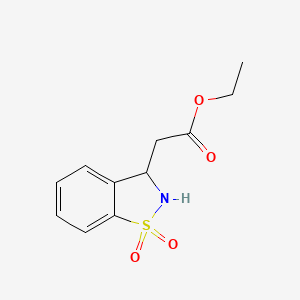
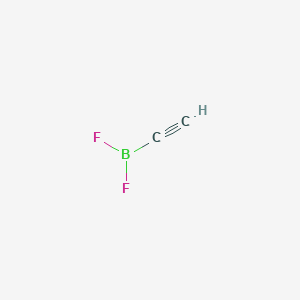

![1,1'-[(Dichloromethanediyl)disulfonyl]bis(4-chlorobenzene)](/img/structure/B14700991.png)
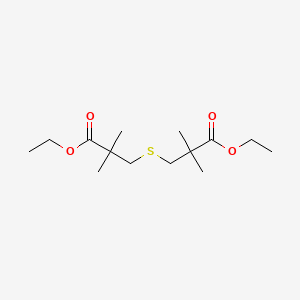
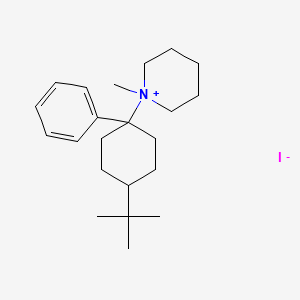
![3-Oxo-1,2-dihydro-3lambda~5~-cyclobuta[b]quinoline](/img/structure/B14701004.png)
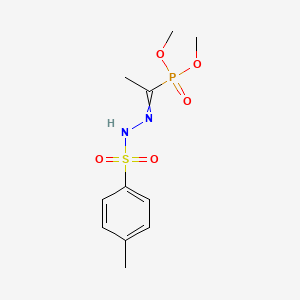
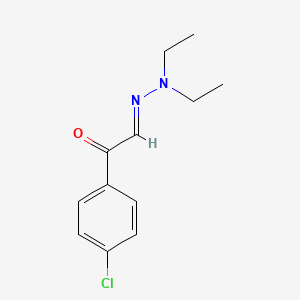
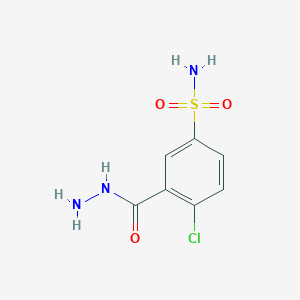
![1-(4-Methylbenzene-1-sulfonyl)-N-[(2-nitrophenyl)sulfanyl]-L-histidine](/img/structure/B14701029.png)
